molecular formula C13H19NO8 B1676335 メタラミノール酒石酸塩 CAS No. 33402-03-8

メタラミノール酒石酸塩

カタログ番号: B1676335
CAS番号: 33402-03-8
分子量: 317.29 g/mol
InChIキー: VENXSELNXQXCNT-STJVKZSMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metaraminol bitartrate is a sympathomimetic amine used primarily as a vasoconstrictor in the treatment of hypotension, particularly during anesthesia. It acts predominantly on alpha-adrenergic receptors and stimulates the release of norepinephrine, leading to increased blood pressure .

科学的研究の応用

Pharmacological Mechanism

Metaraminol bitartrate acts primarily as an alpha-1 adrenergic receptor agonist. Its mechanism involves:

  • Vasoconstriction: Increases systemic blood pressure by constricting peripheral blood vessels.
  • Positive Inotropic Effect: Enhances the force of cardiac contractions .
  • Onset of Action: The pressor effect begins within 1-2 minutes after intravenous administration, lasting approximately 20 minutes to one hour .

Management of Hypotension

Metaraminol bitartrate is indicated for the prevention and treatment of acute hypotensive states, particularly those occurring with spinal anesthesia. It is also used as an adjunctive treatment for:

  • Hypotension due to hemorrhage
  • Reactions to medications
  • Surgical complications
  • Shock associated with brain damage from trauma or tumors .

Treatment of Priapism

Recent case studies have highlighted the use of metaraminol bitartrate in treating priapism, a condition characterized by prolonged erections not associated with sexual desire. Notable findings include:

  • A case where intracavernosal injections of metaraminol bitartrate (2 mg diluted in saline) were administered twice daily for seven days, leading to complete resolution of penile tumescence without significant side effects .
  • Historical cases report successful management of recurrent priapism using self-administered injections at home, demonstrating its effectiveness and safety profile in outpatient settings .

Adverse Effects and Contraindications

While metaraminol bitartrate is generally safe when used appropriately, potential adverse effects include:

  • Arrhythmias and cardiac arrest, particularly with high doses or rapid intravenous administration .
  • Other side effects may include hypertension, headache, flushing, and shortness of breath.

Contraindications:

  • Use with cyclopropane or halothane anesthesia should be avoided unless absolutely necessary.
  • Hypersensitivity to any components of the formulation is also a contraindication .

Case Studies Overview

Case StudyConditionTreatment MethodOutcome
Koga et al. (1990)High flow priapismIntracavernosal injection (2 mg)Complete resolution after 14 injections over 7 days
McDonald & Santucci (2004)Recurrent priapismSelf-administered injections (5-10 mg)Successful management at home with no recurrence reported

作用機序

Target of Action

Metaraminol bitartrate primarily targets alpha-1 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of blood pressure. Metaraminol also stimulates the release of norepinephrine , a neurotransmitter that further enhances the drug’s vasoconstrictive effects .

Mode of Action

Metaraminol interacts with its targets by acting as a pure alpha-1 adrenergic receptor agonist . This interaction leads to peripheral vasoconstriction, which in turn increases both systolic and diastolic blood pressure . The drug’s effect is thought to be associated with the inhibition of adenyl cyclase, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The primary biochemical pathway affected by metaraminol involves the alpha-1 adrenergic receptors and the adenyl cyclase-cAMP pathway . By inhibiting adenyl cyclase, metaraminol reduces the production of cAMP, a molecule that normally promotes relaxation of smooth muscle tissue. This leads to vasoconstriction and an increase in blood pressure .

Pharmacokinetics

The pharmacokinetics of metaraminol bitartrate are characterized by its rapid onset of action (1-2 minutes) following intravenous administration . The drug’s duration of action is approximately 20-60 minutes , and it has a half-life of a few minutes . Metaraminol is metabolized in the liver .

Result of Action

The primary result of metaraminol’s action is an increase in both systolic and diastolic blood pressure . This is achieved through the drug’s vasoconstrictive effects, which increase the force of the heart’s pumping action and constrict peripheral blood vessels . Metaraminol is indicated for the prevention and treatment of hypotension due to various causes, including hemorrhage, spinal anesthesia, and shock associated with brain damage .

生化学分析

Biochemical Properties

Metaraminol Bitartrate acts as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic & diastolic) . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .

Cellular Effects

Metaraminol Bitartrate increases both systolic and diastolic blood pressure . It is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia . It is also indicated as adjunctive treatment of hypotension due to hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor .

Molecular Mechanism

Metaraminol Bitartrate acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .

Temporal Effects in Laboratory Settings

In a study of critically ill patients, metaraminol was associated with a longer time to resolution of shock compared with those who did not receive metaraminol . In another study, the average maximum infusion rate was 7.4 mL/h, and the average duration was 88.4 hours .

Dosage Effects in Animal Models

The half-life of metaraminol was about 48 minutes in a rat study .

Metabolic Pathways

Metaraminol Bitartrate acts predominantly at alpha adrenergic receptors and also stimulates the release of norepinephrine . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .

Transport and Distribution

Metaraminol Bitartrate is given intravenously as either a bolus or as an infusion, usually via peripheral intravenous access . Metaraminol is commonly available as 10 mg in 1 mL, that requires dilution prior to administration .

Subcellular Localization

By acting as a false neurotransmitter, metaraminol displaces noradrenaline from storage vesicles in noradrenergic synapses, therefore increasing the synaptic and systemic noradrenaline concentration . Its main effects are therefore the same as the effects of noradrenaline .

化学反応の分析

Types of Reactions

Metaraminol bitartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

類似化合物との比較

Similar Compounds

Uniqueness

Metaraminol bitartrate is unique in its dual mechanism of action, combining direct alpha-1 adrenergic receptor stimulation with indirect norepinephrine release. This makes it particularly effective in managing acute hypotensive states .

特性

CAS番号

33402-03-8

分子式

C13H19NO8

分子量

317.29 g/mol

IUPAC名

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2?/m01/s1

InChIキー

VENXSELNXQXCNT-STJVKZSMSA-N

SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

異性体SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H](C(C(=O)O)O)(C(=O)O)O

正規SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

外観

White to off-white crystalline powder.

ピクトグラム

Acute Toxic

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

54-49-9 (Parent)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Aramine
Araminol
Bitartrate, Metaraminol
hydroxyphenylpropanolamine
Isophenylephrine
m Hydroxynorephedrine
m Hydroxyphenylpropanolamine
m-Hydroxynorephedrine
m-hydroxyphenylpropanolamine
meta Hydroxynorephedrine
meta-Hydroxynorephedrine
Metaradrin
Metaraminol
Metaraminol Bitartrate
Metaraminol Bitartrate (1:1)
Metaraminol Tartrate
Tartrate, Metaraminol

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metaraminol bitartrate
Reactant of Route 2
Metaraminol bitartrate
Reactant of Route 3
Reactant of Route 3
Metaraminol bitartrate
Reactant of Route 4
Metaraminol bitartrate
Reactant of Route 5
Metaraminol bitartrate
Reactant of Route 6
Reactant of Route 6
Metaraminol bitartrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。